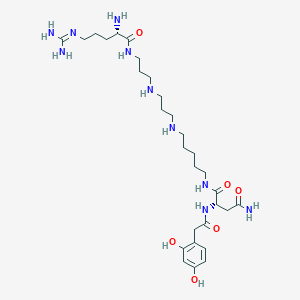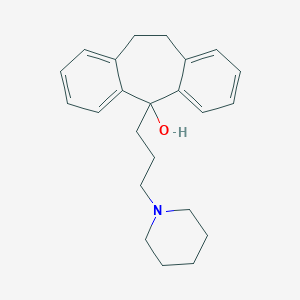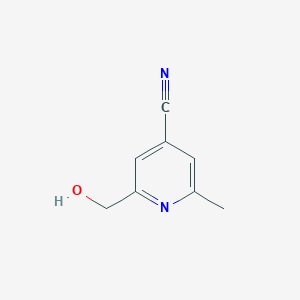
tert-Butyl (3-aminopyridin-2-yl)carbamate
Descripción general
Descripción
"tert-Butyl (3-aminopyridin-2-yl)carbamate" is a chemical compound that belongs to the class of carbamates. It is of interest in organic chemistry due to its utility as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of carbamates like "tert-Butyl (3-aminopyridin-2-yl)carbamate" often involves the use of amino protecting groups, which can be transformed chemoselectively via tert-butyldimethylsilyl carbamates. Sakaitani and Ohfune (1990) describe a process where common amino protecting groups such as N-tert-butoxycarbonyl (Boc) are synthesized to silyl carbamates, which upon activation react with electrophiles to yield N-ester type compounds in high yield (Sakaitani & Ohfune, 1990).
Molecular Structure Analysis
The molecular structure of carbamate derivatives has been extensively studied through synthetic and crystallographic methods. Kant, Singh, and Agarwal (2015) prepared a similar compound and characterized it using NMR, IR spectroscopy, and X-ray diffraction, providing insights into the molecular conformation and interactions that stabilize the crystal structure (Kant, Singh, & Agarwal, 2015).
Chemical Reactions and Properties
Chemical reactions involving carbamates are varied, depending on the functional groups present. For instance, tert-butyl carbamates can undergo chemoselective transformations, leading to the synthesis of N-ester type compounds with high yields as described by Sakaitani and Ohfune (1990). Additionally, these compounds can participate in Diels-Alder reactions, as illustrated by the preparation and reaction of a 2-Amido substituted furan compound by Padwa, Brodney, and Lynch (2003), showcasing the versatility of carbamates in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).
Physical Properties Analysis
The physical properties of carbamates, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical synthesis. The study by Kant, Singh, and Agarwal (2015) provides data on the crystal packing and thermal analysis of a similar carbamate compound, indicating strong intermolecular hydrogen bonding and other weak interactions that influence the compound's stability and reactivity (Kant, Singh, & Agarwal, 2015).
Aplicaciones Científicas De Investigación
-
N-tert-butoxycarbonylation Reagent : A related compound, “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate”, has been demonstrated as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines . This reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
Remember, handling and usage of chemical compounds should always be done by trained professionals following appropriate safety protocols . Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal .
-
Chemical Reagent : As a chemical reagent, this compound could be used in various scientific research fields .
-
N-tert-butoxycarbonylation Reagent : A related compound, “tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate”, has been demonstrated as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines . This reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .
-
Synthesis of Other Compounds : “tert-Butyl (2-((3-aminopyridin-2-yl)amino)ethyl)carbamate” is a related compound that could potentially be synthesized using “tert-Butyl (3-aminopyridin-2-yl)carbamate” as a starting material .
-
HPLC, LC-MS, UPLC Applications : This compound could potentially be used in High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) applications .
Remember, handling and usage of chemical compounds should always be done by trained professionals following appropriate safety protocols . Always refer to the material safety data sheet (MSDS) for information on handling, storage, and disposal .
Safety And Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H3023. This suggests that it may be harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, and ensuring adequate ventilation4.
Direcciones Futuras
The future directions for “tert-Butyl (3-aminopyridin-2-yl)carbamate” are not clear from the available information. However, given its chemical structure, it could potentially be used in various scientific studies5.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
Propiedades
IUPAC Name |
tert-butyl N-(3-aminopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-7(11)5-4-6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIDKKKSWTZUGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618185 | |
| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-aminopyridin-2-yl)carbamate | |
CAS RN |
108655-56-7 | |
| Record name | tert-Butyl (3-aminopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-aminopyridin-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![9-Hexyl-8-hydroxy-1,3-dimethyl-7-propylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B12347.png)